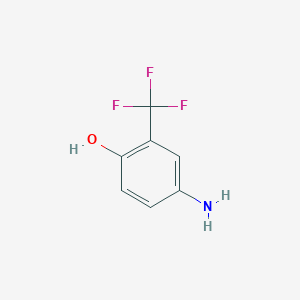

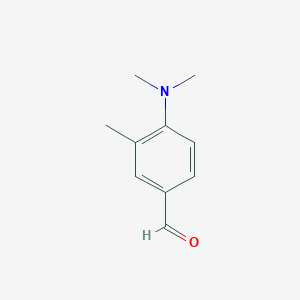

4-(Dimethylamino)-3-methylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Dimethylamino)-3-methylbenzaldehyde is an organic compound that has been used in the preparation of trans-4-dimethylamino-4′-nitrostilbene . It forms colored condensation products (Schiff bases) with pyrroles and primary amines .

Synthesis Analysis

The synthesis of this compound involves various processes. For instance, it has been used in the chitinase assay . It is also used in the synthesis of azo-azomethine dyes by condensation reaction .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. For example, the structure and dynamics of crystalline this compound are assessed through INS spectroscopy combined with periodic DFT calculations .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it reacts with hydrazine to form a distinct yellow color, making it useful for spectrophotometric determination of hydrazine in aqueous solutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . More specific properties can be determined through further studies .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research into the synthesis of vanillin, a compound structurally related to 4-(Dimethylamino)-3-methylbenzaldehyde, highlights the importance of aromatic aldehydes in the perfumery, pharmaceutical, and food flavoring industries. The synthesis methods for vanillin involve several steps that are promising and practical for industrial applications (Tan Ju & Liao Xin, 2003). This suggests a potential area of research in synthesizing and modifying this compound for similar applications.

Catalytic Applications

Catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, has been extensively studied. This process is influenced by various factors such as the nature of the lignin, the oxidant, and the reaction conditions. Properly organized catalytic oxidation processes can achieve yields and selectivity close to those obtained by oxidation with nitrobenzene, highlighting the potential for efficient production of valuable chemicals from lignin (Tarabanko & Tarabanko, 2017). This research area could be relevant for exploring the catalytic applications of this compound in producing other valuable chemical intermediates.

Environmental Impact and Toxicity

Concerns about the environmental impact of organic UV filters, such as oxybenzone, highlight the importance of studying the environmental fate and toxicity of synthetic chemicals, including those structurally similar to this compound. Oxybenzone has been implicated in coral reef bleaching and is difficult to remove from water sources through common wastewater treatment techniques. This underscores the need for research into the environmental behaviors and potential toxicological effects of synthetic compounds (Schneider & Lim, 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(dimethylamino)-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-6-9(7-12)4-5-10(8)11(2)3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOONFRKFJPYULD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371221 |

Source

|

| Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1424-69-7 |

Source

|

| Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)